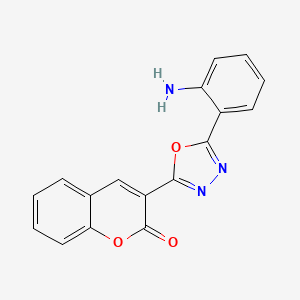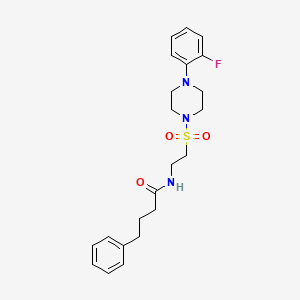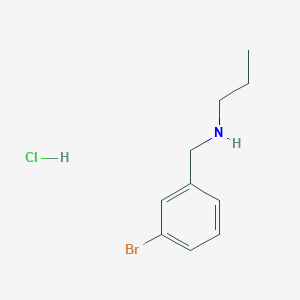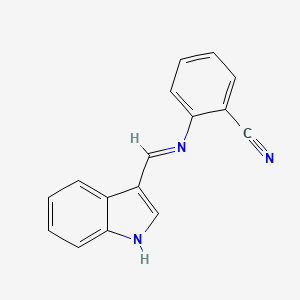
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and structural motifs, including an aminophenyl group, an oxadiazole ring, and a chromen-2-one moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions . The 1,3,4-oxadiazole ring, for example, can be synthesized from carboxylic acids and hydrazides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the 2H-chromen-2-one moiety, and the 2-aminophenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The oxadiazole ring is known to participate in various chemical reactions . The aminophenyl group could also undergo reactions typical of aromatic amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxadiazole ring and the aromatic aminophenyl group could impact its solubility, melting point, and other properties .Applications De Recherche Scientifique
Antimicrobial Activity
A series of derivatives synthesized by the reaction of 3-(5-amino]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one with different substituted benzaldehydes demonstrated significant antimicrobial activity. These compounds, particularly one without any substitution of the phenyl ring attached to the 1,3,4-oxadiazole moiety, showed highly significant in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strain Candida albicans (M. A. Bhat, M. Al-Omar, N. Siddiqui, 2013).
Polymorphism and Anticancer Potential
Research on polymorphism of derivatives related to 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has shown potential anticancer activity. The study revealed three polymorphic structures for one derivative and two for another, with differences in intermolecular interactions suggesting potential for varied biological activities and applications in cancer research (S. Shishkina et al., 2019).
Chemical Genetics and Apoptosis Induction
Chemical genetics approaches have identified small molecules, including derivatives of 1,2,4-oxadiazoles, as apoptosis inducers with potential as anticancer agents. Through medicinal chemistry and biological studies, compounds like MX116407 have been identified for their potent in vivo anticancer activity, highlighting the utility of these derivatives in drug discovery and cancer treatment (S. Cai, J. Drewe, S. Kasibhatla, 2006).
Synthesis and Liquid Crystalline Properties
New mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group have been synthesized, demonstrating varied liquid crystalline behaviors. The presence of the nitro group and alkoxy terminal chain significantly affects the mesomorphic properties of these molecules, indicating their potential in materials science applications (H. Abboud, S. J. Lafta, I. H. Tomi, 2017).
Green Chemistry Approaches
An efficient method for synthesizing novel derivatives employing a one-pot four-component reaction under environmentally benign conditions has been reported. This approach highlights the importance of green chemistry in synthesizing compounds with potential scientific applications, including those based on the 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one structure (K. Kavitha et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c18-13-7-3-2-6-11(13)15-19-20-16(23-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHBXLXLWNYBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)
![N-(2-ethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2608640.png)



![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)

